molecular formula C8H11N3O B11785773 2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile

2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile

Cat. No.: B11785773
M. Wt: 165.19 g/mol
InChI Key: WFFBJBZMXUVPAK-UHFFFAOYSA-N
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Description

2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at the 5-position and an acetonitrile moiety at the 3-position. The 1,2,4-oxadiazole ring is characterized by two nitrogen atoms and one oxygen atom, contributing to its stability and electronic versatility.

Properties

IUPAC Name

2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-8(2,3)7-10-6(4-5-9)11-12-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFBJBZMXUVPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with a nitrile compound in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines .

Antidiabetic Effects
The compound has also been investigated for its potential antidiabetic effects. In vitro studies demonstrated that certain oxadiazole derivatives lowered glucose levels in diabetic models such as Drosophila melanogaster, indicating their potential as therapeutic agents for diabetes management .

Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been well-documented. Compounds containing the oxadiazole moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .

Agricultural Applications

Oxadiazoles have been explored for their potential use as pesticides and herbicides. Their ability to inhibit key biological processes in pests can lead to effective pest control solutions without harming beneficial organisms. The incorporation of oxadiazole structures into agrochemicals can enhance their efficacy and selectivity .

Materials Science

In materials science, compounds like 2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile are being studied for their properties as UV absorbers and fluorescent materials. The stability and unique optical properties of oxadiazole derivatives make them suitable for applications in coatings and plastics that require protection from UV radiation .

Case Studies

Study Focus Findings
Ahsan et al. (2020)Anticancer ActivityIdentified potent inhibitors of thymidylate synthase with IC50 values ranging from 0.47–1.4 µM .
PMC9781914 (2022)Antidiabetic EffectsDemonstrated significant glucose level reduction in Drosophila models using synthesized oxadiazole derivatives .
RSC Advances (2022)Antioxidant ActivityShowed antioxidant properties of butylated phenol with oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Oxadiazole Isomers and Derivatives

2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile
  • Structure : 1,3,4-oxadiazole isomer with a methyl group at the 5-position and acetonitrile at the 2-position.
  • Key Differences: The 1,3,4-oxadiazole isomer has distinct electronic properties due to nitrogen positioning, leading to altered dipole moments compared to the 1,2,4-oxadiazole core .
5-(tert-Butyl)-1,3,4-oxadiazol-2-amine
  • Structure : 1,3,4-oxadiazole with tert-butyl at the 5-position and an amine group at the 2-position.
  • Key Differences :
    • The amine group enhances polarity and hydrogen-bonding capacity, making this compound more hydrophilic than the acetonitrile-substituted target .
    • Reactivity diverges significantly, as the amine can participate in coupling reactions, while the acetonitrile group may undergo hydrolysis to carboxylic acids .

Comparison with Isoxazole Derivatives

2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile
  • Structure : Isoxazole (1,2-oxazole) core with tert-butyl at the 5-position and acetonitrile at the 3-position.
  • Key Differences: The isoxazole ring contains one oxygen and one nitrogen atom, resulting in reduced aromatic stabilization compared to the 1,2,4-oxadiazole.

Comparison with Triazole Derivatives

2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile
  • Structure : 1,2,4-triazole core with a methoxyphenyl group, thioether linkage, and acetonitrile.
  • Key Differences: The triazole ring (three nitrogen atoms) offers greater hydrogen-bonding capacity but lower thermal stability than oxadiazoles.

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Substituents Key Features
2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile 1,2,4-oxadiazole 5-tert-Butyl, 3-acetonitrile Steric bulk enhances stability; reactive nitrile group
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile 1,3,4-oxadiazole 5-Methyl, 2-acetonitrile Smaller substituent; higher reactivity
5-(tert-Butyl)-1,3,4-oxadiazol-2-amine 1,3,4-oxadiazole 5-tert-Butyl, 2-amine Polar amine group; suitable for coupling reactions
2-(5-tert-Butyl-1,2-oxazol-3-yl)acetonitrile Isoxazole 5-tert-Butyl, 3-acetonitrile Reduced aromaticity; distinct electronic properties
2-(5-Methoxyphenyl-triazolylthio)acetonitrile 1,2,4-triazole Methoxyphenyl, thioether, nitrile Lipophilic thioether; triazole enhances hydrogen bonding

Biological Activity

The compound 2-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)acetonitrile is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 2-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)acetonitrile can be represented as follows:

C11H14N4O Molecular Weight 218 25 g mol \text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}\quad \text{ Molecular Weight 218 25 g mol }

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promise in several studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

  • Cytotoxicity : In vitro assays demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. Specifically, compounds similar to 2-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)acetonitrile have shown IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
CompoundCell LineIC50 (µM)Mechanism of Action
2-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)acetonitrileMCF-70.65Induces apoptosis via p53 pathway
Similar DerivativeMDA-MB-2312.41Cell cycle arrest at G0-G1 phase

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study on related oxadiazole compounds indicated significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria. Compounds exhibited MIC values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized various oxadiazole derivatives and evaluated their anticancer efficacy. The lead compound exhibited significant cytotoxicity against leukemia cell lines with an IC50 value lower than doxorubicin .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of substituted oxadiazoles. The study found that certain derivatives had enhanced activity compared to standard antibiotics, suggesting a potential for development into new antimicrobial agents .

The mechanisms by which oxadiazole compounds exert their biological effects include:

  • Induction of Apoptosis : Activation of the p53 signaling pathway leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : Compounds have been shown to halt cell division at the G0-G1 phase.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of cyanoacetamide derivatives with hydroxylamine, followed by tert-butyl group introduction. Key steps include oximation (using NH2_2OH·HCl) and alkylation under anhydrous conditions (e.g., POCl3_3 as a catalyst). Optimization involves controlling temperature (70–90°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for nitrile:hydroxylamine). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield (typically 60–75%) .

Q. What spectroscopic techniques are most reliable for characterizing oxadiazole derivatives, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 1^1H NMR detects tert-butyl protons as a singlet at δ 1.3–1.4 ppm, while the oxadiazole ring protons appear as deshielded signals (δ 8.2–8.5 ppm). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO or CDCl3_3 stabilizes the dominant tautomer .
  • IR : The nitrile group (C≡N) shows a sharp peak at 2240–2260 cm1^{-1}. Overlapping with oxadiazole C=N stretches (1600–1650 cm1^{-1}) requires deconvolution software for accurate assignment .

Q. What safety protocols are critical when handling nitrile-containing intermediates during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate nitrile waste in labeled containers for incineration by certified facilities. Neutralize residual cyanide with NaOCl (1:10 dilution) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles (e.g., 5–15° between oxadiazole and acetonitrile moieties). Use SHELXL for refinement, leveraging its robust handling of high-resolution data (<1.0 Å) and twinned crystals. For ambiguous electron density, iterative refinement with Olex2 or Coot improves model accuracy .

Q. What computational strategies predict the reactivity of the nitrile group in 2-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)acetonitrile for functionalization?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitrile’s LUMO (-1.8 eV) indicates nucleophilic attack susceptibility at the β-carbon .
  • Molecular Dynamics : Simulate solvation effects (e.g., in acetonitrile) to predict regioselectivity in click reactions (e.g., with azides).

Q. How do steric effects from the tert-butyl group influence reaction kinetics in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor Suzuki-Miyaura coupling (e.g., with aryl boronic acids) via HPLC. The tert-butyl group reduces reaction rates by 20–30% due to steric hindrance, requiring elevated temperatures (80–100°C) and Pd(PPh3_3)4_4 as a catalyst .
  • Table : Comparison of Coupling Efficiency
SubstrateReaction Time (h)Yield (%)
Without tert-butyl1285
With tert-butyl1862

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for oxadiazole derivatives?

  • Methodological Answer : Variations (e.g., 120–125°C vs. 130–135°C) may arise from polymorphic forms or impurities.

  • DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions.
  • Recrystallization : Test solvents (e.g., ethanol vs. toluene) to isolate pure polymorphs .

Experimental Design

Q. What strategies mitigate byproduct formation during oxadiazole ring closure?

  • Methodological Answer :

  • Reagent Purity : Use freshly distilled POCl3_3 to minimize hydrolysis byproducts.
  • Microwave Synthesis : Reduce reaction time (10–15 min at 100°C) to suppress side reactions (e.g., nitrile hydrolysis to amides) .

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